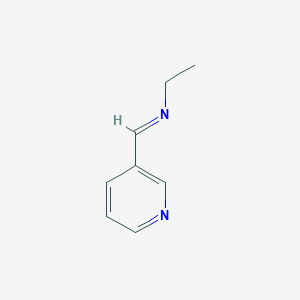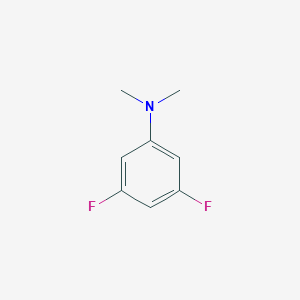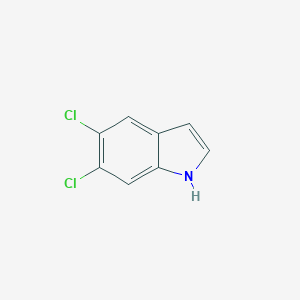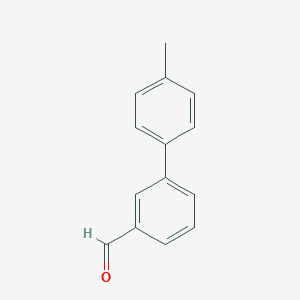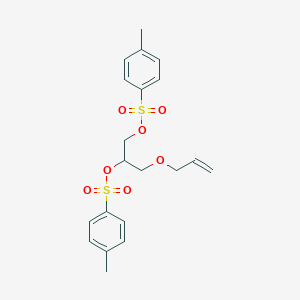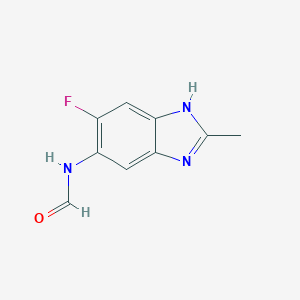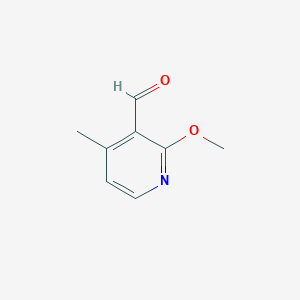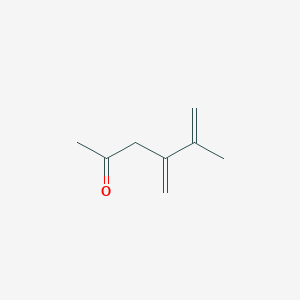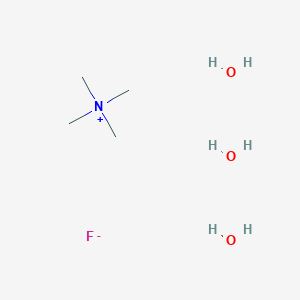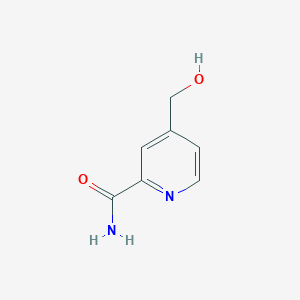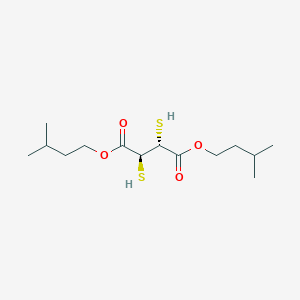
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a chiral compound that belongs to the family of thiol-containing compounds. It has a molecular formula of C14H26O4S2 and a molecular weight of 342.49 g/mol. In
Wirkmechanismus
The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is not fully understood. However, studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can interact with thiol-containing proteins, enzymes, and other biomolecules. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in Alzheimer's disease.
Biochemische Und Physiologische Effekte
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to have various biochemical and physiological effects. Studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacteria and fungi. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate in lab experiments is its chiral nature, which makes it useful as a building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also shown promising results in various scientific research applications. However, one limitation of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is its relatively high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate. One area of research is the development of more efficient and cost-effective synthesis methods for bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate and its enantiomers. Another area of research is the investigation of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Furthermore, the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's interactions with thiol-containing biomolecules can provide insights into the mechanisms of various biological processes.
Synthesemethoden
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can be synthesized by the reaction between 3-methyl-1-butanol and maleic anhydride followed by thiolation with sodium hydrosulfide. The reaction yields a racemic mixture of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, which can be separated into its enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has shown promising results in various scientific research applications. It has been studied for its potential use as a chiral building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been investigated for its antimicrobial, anticancer, and antioxidant properties. In addition, bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been used as a ligand in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
118908-63-7 |
|---|---|
Produktname |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
Molekularformel |
C14H24O4S2-2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+ |
InChI-Schlüssel |
KGIMOZLPRWGDDS-UHFFFAOYSA-L |
Isomerische SMILES |
CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S |
Kanonische SMILES |
CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S |
Synonyme |
di-(isoamyl)dimercaptosuccinate DiADMS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







